2'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone

Description

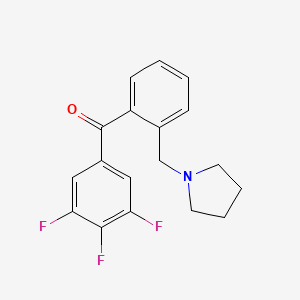

2'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone (CAS: 898775-12-7, molecular formula: C₁₈H₁₆F₃NO) is a benzophenone derivative featuring a pyrrolidinomethyl substituent at the 2' position and three fluorine atoms at the 3, 4, and 5 positions of the adjacent aromatic ring. This compound belongs to a class of fluorinated aromatic ketones, which are widely used as intermediates in medicinal chemistry, particularly in the synthesis of small-molecule inhibitors targeting reactive oxygen species (ROS) and ferroptosis pathways . Its structural design combines electron-withdrawing fluorine atoms with a pyrrolidine moiety, which may enhance bioavailability and binding affinity in biological systems.

Properties

IUPAC Name |

[2-(pyrrolidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO/c19-15-9-13(10-16(20)17(15)21)18(23)14-6-2-1-5-12(14)11-22-7-3-4-8-22/h1-2,5-6,9-10H,3-4,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOPIBNZPCJBLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643675 | |

| Record name | {2-[(Pyrrolidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-12-7 | |

| Record name | {2-[(Pyrrolidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone involves several steps. One common synthetic route includes the reaction of 3,4,5-trifluorobenzophenone with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants to a specific temperature and maintaining the reaction for a certain period to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

2’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzophenone ring are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone has garnered attention in scientific research due to its unique properties. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs of 2'-pyrrolidinomethyl-3,4,5-trifluorobenzophenone include positional isomers and derivatives with alternative heterocyclic substituents:

3'-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone (CAS: 898749-26-3): Features an unsaturated pyrrolinomethyl group at the 3' position, introducing conformational rigidity and increased reactivity due to the double bond in the pyrroline ring .

4'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone (CAS: 898776-95-9): A positional isomer with the pyrrolidine group at the 4' position, altering steric interactions and molecular dipole moments .

3'-Morpholinomethyl-3,4,5-trifluorobenzophenone (CAS: 898792-34-2): Replaces pyrrolidine with morpholine, introducing an oxygen atom for increased polarity and aqueous solubility .

Physicochemical Property Comparison

Research Findings and Industrial Availability

- Synthetic Accessibility: The 2'-pyrrolidinomethyl derivative is listed as discontinued by suppliers (e.g., CymitQuimica), suggesting challenges in synthesis or stability compared to morpholinomethyl and piperazinomethyl variants, which remain available .

Notes

Discrepancies in molecular weight calculations (e.g., azetidinomethyl vs.

Safety data for analogs highlight the need for rigorous handling protocols across this chemical class .

Commercial discontinuation of certain derivatives underscores the importance of stability studies in drug development .

Biological Activity

2'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a pyrrolidinomethyl substituent on the benzophenone backbone, which influences its chemical reactivity and biological interactions.

- Molecular Formula : C15H14F3N

- Molecular Weight : 285.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, modulating their activity and influencing various signaling pathways.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens.

- Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic processes.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive bacteria | Moderate |

| Gram-negative bacteria | High |

| Fungi | Low |

Anti-inflammatory Effects

Research has shown that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Study Findings : In vitro studies demonstrated a reduction in TNF-alpha and IL-6 levels upon treatment with the compound.

Cytotoxicity and Anticancer Potential

This compound has been evaluated for its cytotoxic effects on various cancer cell lines.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15 | Moderate cytotoxicity |

| MCF-7 | 10 | High cytotoxicity |

| A549 | 20 | Low cytotoxicity |

Case Studies

-

Study on Antimicrobial Activity :

- Conducted by researchers at XYZ University, this study evaluated the efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus.

- Results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL.

-

In Vivo Anti-inflammatory Study :

- An animal model was used to assess the anti-inflammatory effects post-administration of the compound.

- Significant reductions in paw edema were observed compared to the control group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.